molecular formula C13H16ClNO4S B1328635 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 942474-34-2

1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid

Cat. No.: B1328635
CAS No.: 942474-34-2
M. Wt: 317.79 g/mol
InChI Key: CCCYGCUBXSBKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The phenyl ring with the desired substituents (chloro and methylsulfonyl) can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated piperidine intermediate.
  • Carboxylation:

    • The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under basic conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid typically involves multiple steps:

    • Formation of the Piperidine Ring:

      • Starting from a suitable precursor such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization methods.

    Chemical Reactions Analysis

    Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

      Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

      Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

      Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

      Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Major Products:

      Oxidation: Sulfone derivatives.

      Reduction: Dechlorinated piperidine carboxylic acid.

      Substitution: Various substituted piperidine carboxylic acids depending on the nucleophile used.

    Scientific Research Applications

    1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid has several scientific research applications:

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

      Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.

      Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

    Mechanism of Action

    The mechanism by which 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and methylsulfonyl groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.

    Comparison with Similar Compounds

      1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

      1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.

    Uniqueness: 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a carboxylic acid and a methylsulfonyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

    This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

    Properties

    IUPAC Name

    1-(2-chloro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16ClNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCCYGCUBXSBKOP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16ClNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801169627
    Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801169627
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    317.79 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    942474-34-2
    Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=942474-34-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801169627
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.